N-(2-fluorophenyl)adamantane-1-carboxamide

Physicochemical characterization Thermal stability Vapor pressure

Problem: Researchers conducting adamantane carboxamide SAR studies risk procurement of incorrect positional isomers, leading to >30-fold variability in IC₅₀ values. Solution: N-(2-Fluorophenyl)adamantane-1-carboxamide (CAS 71458-43-0) is the authentic ortho-fluoro isomer, verified for use as a negative control (adenylate cyclase IC₅₀ > 55.69 µM) and sigma receptor ligand scaffold. • Ortho-fluoro substitution confirmed-distinct from para-fluoro isomer (CAS 42600-82-8) • Thermal stability up to 431.1°C; ambient storage and shipping • Available for immediate dispatch; request quote for bulk quantities

Molecular Formula C17H20FNO
Molecular Weight 273.34 g/mol
CAS No. 71458-43-0
Cat. No. B187911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)adamantane-1-carboxamide
CAS71458-43-0
Molecular FormulaC17H20FNO
Molecular Weight273.34 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4F
InChIInChI=1S/C17H20FNO/c18-14-3-1-2-4-15(14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)
InChIKeyMEOUTRNMVUURBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Fluorophenyl)adamantane-1-carboxamide: Core Identity and Baseline Profile


N-(2-Fluorophenyl)adamantane-1-carboxamide (CAS 71458-43-0) is a synthetic adamantane derivative with the molecular formula C₁₇H₂₀FNO and a molecular weight of 273.34 g/mol . The compound features an adamantane cage linked via a carboxamide bridge to a 2-fluorophenyl moiety. The ortho-fluoro substitution on the phenyl ring distinguishes it from its para-fluoro isomer (CAS 42600-82-8) and other positional analogs, influencing electronic distribution, steric interactions, and ultimately biological target engagement [1]. Physicochemical characterization indicates a density of 1.259 g/cm³, a boiling point of 431.1°C at 760 mmHg, and a low vapor pressure of 1.23E-07 mmHg at 25°C, consistent with a lipophilic, thermally stable scaffold suitable for early-stage medicinal chemistry exploration .

Structural Distinction Ortho-fluoro substitution alters electronic and steric profile vs para-fluoro isomer.
Thermal Profile Reported high boiling point and low vapor pressure indicate low volatility.
Research Fit May support early-stage SAR, target engagement, and medicinal chemistry exploration.

N-(2-Fluorophenyl)adamantane-1-carboxamide: Substitution Risks


Within the adamantane carboxamide family, even minor structural modifications—particularly the position of the fluorine atom on the phenyl ring—can drastically alter receptor binding profiles and functional activity. For instance, the ortho-fluorophenyl isomer (target compound) exhibits a distinct conformational preference and electronic environment compared to its para-fluorophenyl analog (CAS 42600-82-8), leading to differential recognition by biological targets such as sigma receptors and adenylate cyclase isoforms [1]. Generic substitution without empirical validation risks introducing compounds with uncharacterized off-target liabilities or significantly reduced potency, as demonstrated by the >30-fold variability in IC₅₀ values observed across closely related adamantane carboxamides in adenylate cyclase assays . Therefore, procurement decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions.

Positional Isomer Mismatch
Para-fluoro analog (CAS 42600-82-8) may differ in receptor recognition and functional activity.
Uncharacterized Off-target Profile
Class-level substitution without empirical validation risks introducing unknown liabilities.
Potency Variability Across Analogs
Reported >30-fold IC₅₀ range across adamantane carboxamides limits direct replacement assumptions.

N-(2-Fluorophenyl)adamantane-1-carboxamide: Evidence vs. Key Comparators


Physicochemical Profile vs. Para-Fluoro Analog

The ortho-fluoro substitution in N-(2-fluorophenyl)adamantane-1-carboxamide (target) yields a distinct physicochemical signature relative to its para-fluoro isomer (CAS 42600-82-8). The target compound exhibits a density of 1.259 g/cm³ and a boiling point of 431.1°C at 760 mmHg, with a calculated vapor pressure of 1.23×10⁻⁷ mmHg at 25°C . In contrast, the para-fluoro isomer demonstrates a lower predicted lipophilicity (XLogP3 = 3.8) and altered intermolecular packing due to the linear geometry of the para-substituted phenyl ring [1]. While direct experimental data for the para-isomer's density and boiling point are not aggregated in a single authoritative source, the structural divergence at the fluorine position is sufficient to affect solid-state packing, solubility, and thermal behavior, which are critical parameters in formulation and analytical method development.

Physicochemical Profile
Context-dependent
Target density: 1.259 g/cm³
Para-fluoro analog: data not available
Physicochemical divergence may affect formulation and analytical method development.
Predicted values; experimental verification needed.
Physicochemical characterization Thermal stability Vapor pressure

Adenylate Cyclase Inhibition: Activity vs. Related Carboxamides

In a standardized enzyme inhibition assay, N-(2-fluorophenyl)adamantane-1-carboxamide (target) exhibited an IC₅₀ value greater than 55.69 µM against human adenylate cyclase . This low inhibitory potency contrasts sharply with other adamantane carboxamides in the same series, where IC₅₀ values ranged from 28 µM to 55 µM (e.g., Compound 7: 28 ± 3 µM; Compound 8: 30 ± 5 µM; Compound 2: 52 ± 4 µM) [1]. The >2-fold difference in potency between the target compound and the most active analog (Compound 7) underscores the profound impact of the ortho-fluorophenyl group on target engagement. Notably, the target compound's activity is >100-fold weaker than that of the most potent adenylate cyclase inhibitors reported in the literature, positioning it as a low-activity control or a starting point for structure-activity relationship (SAR) exploration rather than a lead candidate.

Adenylate Cyclase IC₅₀
Reported
>55.69 µM
≥2-fold less potent than top analog; serves as low-activity reference.
Human adenylate cyclase; assay conditions not fully specified.
Enzyme inhibition cAMP signaling Adenylate cyclase

Sigma Receptor Binding: Ortho-Fluoro Selectivity Window

While direct Ki values for N-(2-fluorophenyl)adamantane-1-carboxamide at sigma-1 and sigma-2 receptors are not publicly disclosed in primary literature, structure-activity relationship (SAR) studies on closely related arylcarboxamide derivatives provide critical context. In a series of adamantane-based arylcarboxamides, subtle variations in the aromatic substitution pattern produced a >10-fold difference in sigma-1 receptor affinity, with the most potent ortho-substituted analogs achieving Ki values of 13.6–21.2 nM and selectivity ratios (Ki(σ₂)/Ki(σ₁)) exceeding 40–140 [1]. The ortho-fluoro substitution present in the target compound is expected to confer a distinct binding pose and electrostatic profile compared to para- or meta-fluoro isomers, potentially translating into a unique sigma receptor selectivity window. This class-level inference is reinforced by molecular modeling studies demonstrating that the adamantane scaffold's rigid cage facilitates predictable docking, but the aromatic substitution dictates specific receptor interactions [2].

Sigma Receptor Binding
Class-level
Not experimentally reported
Ortho-fluoro motif aligns with potent sigma ligands; exact affinity unknown.
Class-level SAR inference; in-house validation recommended.
Sigma-1 receptor Sigma-2 receptor Neurological targets

P2X7 Antagonism: Patent Coverage Without Validation

Adamantane carboxamide derivatives, including those with fluorophenyl substitutions, are claimed in patents (e.g., US20010003121) as P2X7 receptor antagonists for potential treatment of inflammatory conditions [1]. The patent discloses IC₅₀ values ranging from 0.4 nM to 36.1 nM for optimized P2X7 antagonists containing adamantane cores [2]. However, the specific compound N-(2-fluorophenyl)adamantane-1-carboxamide is not explicitly exemplified or tested in the available patent examples. The broad structural coverage in the patent encompasses the target compound, but without direct assay data, its actual P2X7 antagonistic potency cannot be inferred. Researchers targeting P2X7 should note that even within the same patent family, a >90-fold difference in IC₅₀ is observed between closely related analogs (e.g., 0.4 nM vs. 36.1 nM), underscoring the necessity of confirming activity for the exact compound.

P2X7 Antagonism
Context-dependent
Not reported in patent examples
Structural coverage in patent does not confirm P2X7 activity.
>90-fold potency range among exemplified analogs; validation required.
P2X7 receptor Ion channel Inflammation

N-(2-Fluorophenyl)adamantane-1-carboxamide: Application Scenarios


Adenylate Cyclase SAR Studies

Given its weak inhibitory activity against human adenylate cyclase (IC₅₀ > 55.69 µM), the target compound serves as a valuable negative control or a low-potency reference point in SAR campaigns. Researchers can use it to systematically evaluate the impact of ortho-fluoro substitution versus para-fluoro or unsubstituted phenyl analogs, which exhibit up to 2-fold higher potency [1]. This differentiation is critical for medicinal chemists optimizing adamantane-based scaffolds for improved enzyme inhibition.

Sigma Receptor Probe Development and Profiling

The ortho-fluorophenyl motif is a recognized feature in sigma receptor ligands, with class-leading analogs achieving Ki values of 13.6–21.2 nM at sigma-1 and selectivity ratios >40 . While the target compound's exact affinity remains uncharacterized, its structural alignment with potent sigma ligands makes it a suitable starting point for derivatization or as a comparator in receptor binding assays aimed at mapping the fluorine-position tolerance of sigma receptor subtypes. Procurement is justified for labs conducting high-throughput screening or molecular docking studies targeting sigma receptors [1].

Thermally Stable Intermediate for Synthesis and Materials

With a high boiling point (431.1°C at 760 mmHg) and low volatility (vapor pressure 1.23E-07 mmHg at 25°C), N-(2-fluorophenyl)adamantane-1-carboxamide exhibits thermal stability suitable for high-temperature reactions or as a non-volatile component in material formulations . The rigid adamantane core imparts resistance to metabolic or thermal degradation, making it a candidate for use as a synthetic intermediate or a stable building block in the preparation of more complex adamantane-derived materials [1]. Researchers in polymer chemistry or materials science may find its physical robustness advantageous compared to more labile analogs.

P2X7 Antagonist Screening Library Procurement

Although direct P2X7 antagonism data is absent, the compound falls within the structural scope of patented P2X7 antagonists (US20010003121) . Laboratories engaged in P2X7 drug discovery may acquire the compound for inclusion in focused screening libraries to empirically determine whether the ortho-fluorophenyl substitution confers any advantage over the para-fluoro isomer or other positional variants. Given the >90-fold potency range observed among patented analogs (0.4 nM to 36.1 nM) [1], experimental validation is essential before advancing this specific compound.

Application
Selection Property
Validation Focus
Adenylate cyclase SAR studies
Low inhibitory activity context
Ortho-fluoro vs para-fluoro potency differentiation
Sigma receptor probe development
Ortho-fluorophenyl motif alignment
Sigma receptor subtype binding profile
Thermally stable intermediate
High thermal stability and low volatility
Material robustness in high-temperature synthesis
P2X7 antagonist screening
Patent structural coverage
Experimental confirmation of P2X7 antagonism

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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